N,N,3,7,11-pentamethyldodecan-1-amine
Description
N,N,3,7,11-Pentamethyldodecan-1-amine is a tertiary amine characterized by a dodecyl (12-carbon) backbone with methyl substitutions at the 1-nitrogen, as well as the 3rd, 7th, and 11th carbon positions. This branched structure distinguishes it from linear alkylamines and imparts unique physicochemical properties, such as enhanced solubility in nonpolar solvents and reduced crystallinity compared to its linear counterparts.
Properties
CAS No. |
56392-07-5 |
|---|---|
Molecular Formula |
C17H37N |
Molecular Weight |
255.5 g/mol |
IUPAC Name |
N,N,3,7,11-pentamethyldodecan-1-amine |
InChI |
InChI=1S/C17H37N/c1-15(2)9-7-10-16(3)11-8-12-17(4)13-14-18(5)6/h15-17H,7-14H2,1-6H3 |
InChI Key |
YCLJKXZGQYOVKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCN(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,3,7,11-pentamethyldodecan-1-amine typically involves the alkylation of a suitable amine precursor with methylating agents. One common method is the reaction of dodecane with methyl iodide in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions are optimized to maximize the production rate while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
N,N,3,7,11-pentamethyldodecan-1-amine undergoes various chemical reactions, including:
Oxidation: The tertiary amine can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can convert the tertiary amine to secondary or primary amines, although this is less common.
Substitution: The compound can undergo nucleophilic substitution reactions where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids are commonly used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Alkyl halides and other electrophiles are used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Secondary or primary amines.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
N,N,3,7,11-pentamethyldodecan-1-amine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N,3,7,11-pentamethyldodecan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The tertiary amine group can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. The compound’s multiple methyl groups may also influence its binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Key Properties of N,N,3,7,11-Pentamethyldodecan-1-Amine and Analogous Compounds
*LogP: Partition coefficient (octanol/water). †Estimated based on branching effects. ‡Estimated for long-chain analogs.
Structural Insights:
- Branching vs. Linearity : The multiple methyl branches in this compound reduce intermolecular van der Waals forces compared to linear amines like N,N-dimethyldodecan-1-amine, leading to lower melting points and enhanced fluidity .
- Chain Length : Longer-chain analogs (e.g., N-pentadecylpentadecan-1-amine) exhibit higher hydrophobicity (LogP >6.0), making them suitable for lipid-based applications, whereas the target compound balances moderate hydrophobicity with solubility .
Physicochemical and Functional Differences
Solubility and Reactivity:
- Branched Amines : The 3,7,11-methyl substitutions in the target compound likely improve solubility in organic solvents (e.g., hexane, chloroform) compared to linear amines, which tend to crystallize more readily.
- Reactivity : Tertiary amines like N,N-dimethyldodecan-1-amine are less nucleophilic than primary or secondary amines, making them more stable in acidic environments but still reactive in quaternization reactions for surfactant synthesis .
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